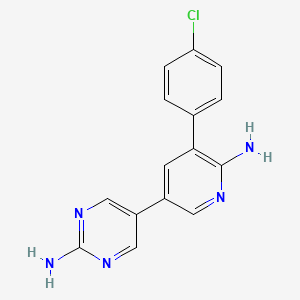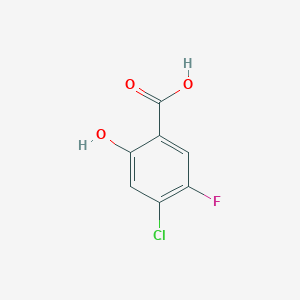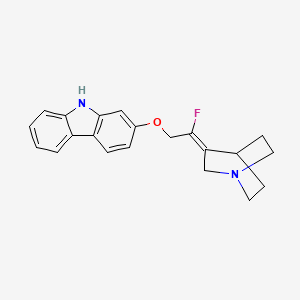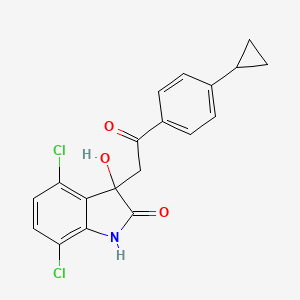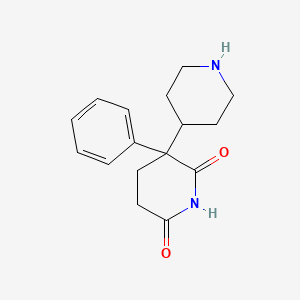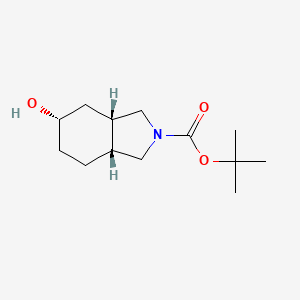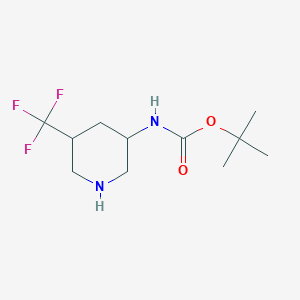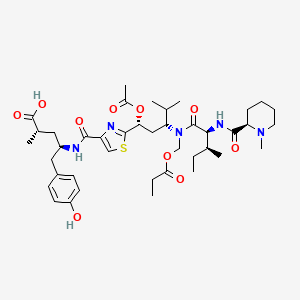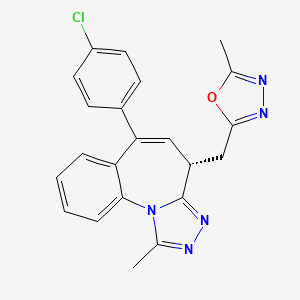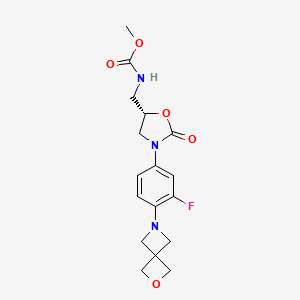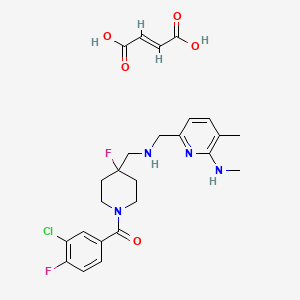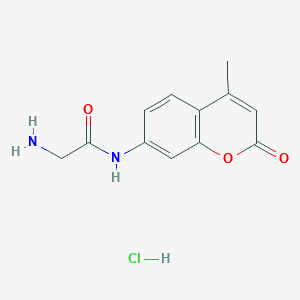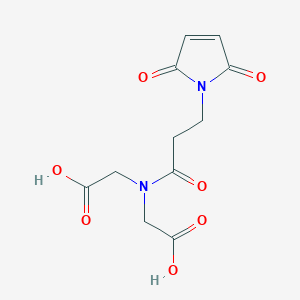
Mal-酰胺-(CH2COOH)2
描述
“Mal-amido-(CH2COOH)2” is a synthetic compound with the molecular formula C11H12N2O7 and a molecular weight of 284.22 g/mol . It is a maleimidoethyl-containing intermediate .
Synthesis Analysis
This compound is used to synthesize hydrophilic ADC linkers . It is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Molecular Structure Analysis
The molecular structure of “Mal-amido-(CH2COOH)2” is represented by the formula C11H12N2O7 .Chemical Reactions Analysis
The compound is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.22 g/mol . The density is predicted to be 1.580±0.06 g/cm3 . The boiling point is predicted to be 620.2±50.0°C .科学研究应用
1. 蛋白构象和折叠研究
可以使用基质辅助激光解吸/电离飞行时间 (MALDI-TOF) 质谱法测定酰胺质子/氘交换速率。此技术适用于研究蛋白质构象、折叠和蛋白质-配体相互作用。它不需要仪器改造,并且可以有效分析复杂的蛋白质 (Mandell, Falick, & Komives, 1998)。
2. 核工业应用
羧酸酰胺和取代的丙二酸酰胺在核工业中用作锕系离子萃取剂。与有机磷萃取剂相比,它们因其完全可焚烧性和在分离过程中的干扰较小而受到青睐 (Thiollet & Musikas, 1989)。
3. 低聚糖分析中稳定唾液酸
类似于用于肽的酰胺化技术可以在 MALDI-MS 分析期间稳定低聚糖中的唾液酸部分。这种稳定化通过抑制衰变过程中的优先切割来改善结构分析 (Sekiya, Wada, & Tanaka, 2005)。
4. 储氢系统
对 MAl(NH2)4(M = Li、Na、K)等金属酰胺作为储氢材料的研究表明,金属阳离子的极化效应与酰胺分解温度之间存在相关性。这项研究对于可逆储氢材料的开发具有重要意义 (Eymery et al., 2010)。
5. 有机合成中的催化
酰胺配合物用于催化,例如苯乙酮的不对称转移氢化,表明酰胺配合物在有机合成中具有显着的潜力 (Arita, Koike, Kayaki, & Ikariya, 2008)。
作用机制
Target of Action
Mal-amido-(CH2COOH)2, also known as compound 7a, is primarily used in the synthesis of hydrophilic Antibody-Drug Conjugate (ADC) linkers . The primary target of this compound is the monoclonal antibody to which it is conjugated .
Mode of Action
The compound acts as an intermediate linker in the synthesis process of ADCs . It contains a maleimidoethyl group, which allows it to bind to the monoclonal antibody . This binding enables the delivery of the drug to the specific cells targeted by the antibody .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of adcs . These conjugates are designed to target specific cells, thereby affecting the biochemical pathways within those cells.
Pharmacokinetics
As an adc linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the properties of the antibody to which it is attached .
Result of Action
The primary result of the action of Mal-amido-(CH2COOH)2 is the formation of an ADC . The compound serves as a linker, attaching a drug to a specific antibody . This allows the drug to be delivered directly to the cells targeted by the antibody, enhancing the efficacy of the drug and reducing side effects .
Action Environment
The action environment of Mal-amido-(CH2COOH)2 is primarily within the laboratory setting, where it is used in the synthesis of ADCs . The stability and efficacy of the compound as a linker would be influenced by factors such as temperature, pH, and the presence of other chemicals .
未来方向
生化分析
Biochemical Properties
Mal-amido-(CH2COOH)2 is involved in biochemical reactions as an intermediate for linker synthesis. It interacts with various enzymes, proteins, and other biomolecules during the formation of ADCs. For instance, it is used to conjugate bivalent doxorubicin-dipeptides to monoclonal antibodies such as BR96 . The dipeptides are cleaved by lysosomal proteases following internalization of the resulting immunoconjugates, leading to the release of the cytotoxic drug within the target cells . This interaction highlights the compound’s role in enhancing the specificity and efficacy of cancer treatments.
Cellular Effects
Mal-amido-(CH2COOH)2 influences various types of cells and cellular processes, particularly in the context of targeted cancer therapy. By facilitating the delivery of cytotoxic drugs to cancer cells, it impacts cell signaling pathways, gene expression, and cellular metabolism. The internalization of ADCs containing Mal-amido-(CH2COOH)2 leads to the cleavage of the linker by lysosomal proteases, resulting in the release of the drug and subsequent cell death . This targeted approach minimizes damage to healthy cells and reduces side effects associated with conventional chemotherapy.
Molecular Mechanism
The molecular mechanism of Mal-amido-(CH2COOH)2 involves its role as a linker in ADCs. The compound forms stable covalent bonds with both the antibody and the cytotoxic drug, ensuring efficient drug delivery to target cells. Upon internalization, the linker is cleaved by lysosomal proteases, releasing the active drug within the cancer cells . This process involves specific binding interactions with biomolecules, enzyme activation, and changes in gene expression that ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-amido-(CH2COOH)2 change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in powder form and for shorter periods in solution . Long-term studies have shown that the stability of the linker is crucial for maintaining the efficacy of ADCs in vitro and in vivo. Degradation of the linker can lead to premature release of the cytotoxic drug, reducing the therapeutic potential of the ADC.
Dosage Effects in Animal Models
The effects of Mal-amido-(CH2COOH)2 vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not be sufficient to achieve therapeutic efficacy, while high doses can lead to toxic or adverse effects . It is essential to optimize the dosage to balance efficacy and safety, ensuring that the ADCs deliver the cytotoxic drug specifically to cancer cells without causing significant harm to healthy tissues.
Metabolic Pathways
Mal-amido-(CH2COOH)2 is involved in metabolic pathways related to the synthesis and degradation of ADCs. The compound interacts with enzymes such as lysosomal proteases, which cleave the linker to release the cytotoxic drug within target cells . These interactions affect metabolic flux and metabolite levels, influencing the overall efficacy of the ADCs in cancer treatment.
Transport and Distribution
Within cells and tissues, Mal-amido-(CH2COOH)2 is transported and distributed as part of the ADCs. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target effects and enhancing therapeutic outcomes.
Subcellular Localization
Mal-amido-(CH2COOH)2 exhibits specific subcellular localization as part of the ADCs. The compound is directed to lysosomes, where it is cleaved by lysosomal proteases to release the cytotoxic drug . This localization is crucial for the activity and function of the ADCs, as it ensures that the drug is released within the target cells, leading to effective cancer cell killing.
属性
IUPAC Name |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBLBPWMDGTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


